Bucindolol

Catalog No.
S567476
CAS No.
71119-11-4
M.F
C22H25N3O2
M. Wt
363.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bucindolol

CAS Number

71119-11-4

Product Name

Bucindolol

IUPAC Name

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3

InChI Key

FBMYKMYQHCBIGU-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Synonyms

2-[2-Hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]benzonitrile; DL-Bucindolol; MJ 13105-1

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Potential benefits in chronic heart failure:

Early research explored bucindolol's potential benefits in managing chronic heart failure. Studies observed improvements in cardiac function, including increased exercise tolerance, reduced symptoms, and improved quality of life in patients with idiopathic dilated cardiomyopathy []. However, the impact on mortality remained unclear [].

Exploring pharmacogenomic applications:

Research explored the potential of tailoring bucindolol therapy based on individual genetic variations. Studies suggested that specific beta-adrenergic receptor (ADRB1) gene polymorphisms might influence the effectiveness of bucindolol in patients with heart failure and atrial fibrillation [, ]. This research area is still under investigation, but it highlights the potential for personalized medicine approaches in the future.

Investigating specific effects:

Studies have also examined the specific effects of bucindolol on various aspects of heart failure. For instance, research indicated that bucindolol might be effective in reducing heart failure-related hospital readmission rates, although the overall impact on mortality remained inconclusive []. Additionally, studies observed improvements in exercise capacity and reduced symptoms in patients with chronic heart failure [].

XLogP3

3.3

Appearance

Assay:≥98%A crystalline solid

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Other CAS

71119-11-4

Wikipedia

Bucindolol

Dates

Modify: 2023-08-15

Explore Compound Types